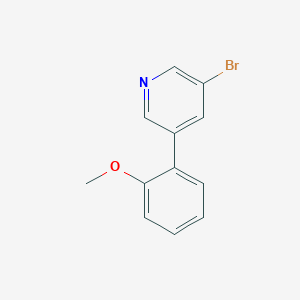
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid is an organic compound that features both bromoisobutyrate and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification using an alcohol in the presence of an acidic catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or phosphonic acid groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.
Scientific Research Applications
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoisobutyrate: A similar compound used in atom transfer radical polymerization (ATRP) and other synthetic applications.
2-Bromoisobutyric acid: Another related compound with similar reactivity but lacking the phosphonic acid group.
Properties
Molecular Formula |
C14H26BrO5P |
|---|---|
Molecular Weight |
385.23 g/mol |
IUPAC Name |
11-(2-bromoprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19) |
InChI Key |
XAWZAKUWAIYGRX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


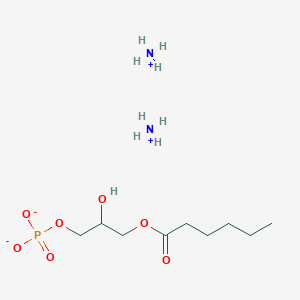
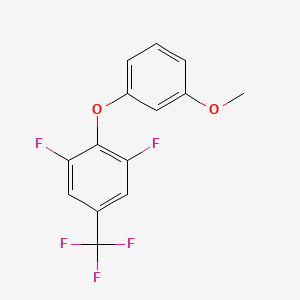


![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

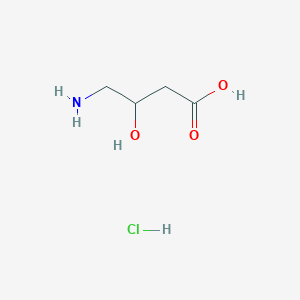

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)

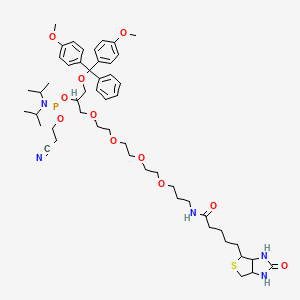
![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

